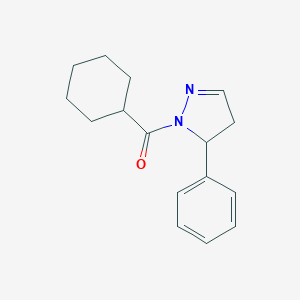

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline

Descripción general

Descripción

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline is an organic compound with the molecular formula C16H20N2O. It is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The therapeutic potential of pyrazolines, including 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline, is extensive. Recent studies have identified several key areas where these compounds exhibit significant biological activity:

Anticancer Activity

Pyrazoline derivatives have shown promising results in cancer treatment. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives demonstrated selective activity against leukemia and solid tumors, indicating potential as anticancer agents .

Antimicrobial Properties

Research indicates that pyrazoline derivatives possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of microbial growth through various biochemical pathways, making these compounds candidates for developing new antimicrobial therapies .

Neuroprotective Effects

Several studies have explored the neuroprotective properties of pyrazolines. These compounds have been shown to exhibit antiepileptic effects and protect against neurocytotoxicity, suggesting their potential in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly used to improve yields and reduce reaction times.

Synthetic Pathways

A common synthetic route includes the condensation of cyclohexanecarboxylic acid derivatives with phenylhydrazine, followed by cyclization to form the pyrazoline ring. This method can be optimized by varying reaction conditions such as temperature and catalyst type to achieve desired yields .

Pharmacological Testing

In a study evaluating the pharmacological activities of pyrazolines, this compound was tested for its efficacy against specific cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating its potential as a lead compound for further development .

In Vivo Studies

Animal model studies have demonstrated the effectiveness of pyrazoline derivatives in reducing tumor size and improving survival rates in cancer models. These findings underscore the need for further clinical investigations into the therapeutic applications of these compounds .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Cyclohexylcarbonyl-3-phenyl-2-pyrazoline

- 1-Cyclohexylcarbonyl-4-phenyl-2-pyrazoline

- 1-Cyclohexylcarbonyl-5-methyl-2-pyrazoline

Uniqueness

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Actividad Biológica

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline (C16H20N2O) is a pyrazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate, which is then cyclized under acidic or basic conditions. This process yields the desired pyrazoline derivative, characterized by its unique substitution pattern that imparts distinct chemical and biological properties.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazoline derivatives have highlighted their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer . The mechanisms involved include the disruption of critical signaling pathways related to cell survival and proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to enzymes and receptors involved in oxidative stress responses and inflammatory processes. Ongoing research aims to elucidate these interactions more precisely, as understanding the mechanism can inform therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Cyclohexylcarbonyl-3-phenyl-2-pyrazoline | Moderate antimicrobial activity | Different substitution pattern |

| 1-Cyclohexylcarbonyl-4-phenyl-2-pyrazoline | Anti-inflammatory properties | Varies in anti-cancer efficacy |

| 1-Cyclohexylcarbonyl-5-methyl-2-pyrazoline | Limited data available | Similar structure but different substituents |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluating various pyrazoline derivatives found that compounds structurally related to this compound demonstrated significant cytotoxicity against a range of cancer cell lines. The most notable results were observed in compounds that effectively induced apoptosis through the activation of pro-apoptotic markers such as cleaved PARP and caspase 3 .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. Results indicated a strong inhibitory effect on growth, suggesting its potential use as an antimicrobial agent in clinical settings .

Propiedades

IUPAC Name |

cyclohexyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(14-9-5-2-6-10-14)18-15(11-12-17-18)13-7-3-1-4-8-13/h1,3-4,7-8,12,14-15H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQJZMRWJDLBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2C(CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923769 | |

| Record name | Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121306-83-0 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1-(cyclohexylcarbonyl)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.